molecular formula C17H16O2 B2425843 2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde CAS No. 1408987-90-5

2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde

Cat. No.: B2425843
CAS No.: 1408987-90-5
M. Wt: 252.313
InChI Key: YDCRTUGFTHETID-UHFFFAOYSA-N
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Description

2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde is an organic compound with the molecular formula C17H16O2. It is a derivative of benzaldehyde, featuring a methoxy group attached to a 2,3-dihydro-1H-inden-5-yl moiety. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c18-11-16-4-1-2-7-17(16)19-12-13-8-9-14-5-3-6-15(14)10-13/h1-2,4,7-11H,3,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCRTUGFTHETID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)COC3=CC=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408987-90-5
Record name 2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde typically involves the reaction of 2,3-dihydro-1H-indene with benzaldehyde in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride to deprotonate the indene, followed by the addition of benzaldehyde to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: 2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzoic acid.

    Reduction: 2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural properties make it a candidate for studying molecular interactions in biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy group may also participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzoic acid
  • 2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzyl alcohol
  • 2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzylamine

Uniqueness

2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde is unique due to its specific combination of the indene and benzaldehyde moieties. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde is a compound with a unique structural configuration that has garnered interest for its potential biological activities. With a molecular formula of C17H16O2, its structure features an indene moiety connected to a methoxybenzaldehyde group, which may contribute to its pharmacological properties.

Structural Information

  • Molecular Formula : C17H16O2
  • Molecular Weight : 252.31 g/mol
  • SMILES : C1CC2=C(C1)C=C(C=C2)COC3=CC=CC=C3C=O
  • InChIKey : YDCRTUGFTHETID-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, related compounds and derivatives have shown promising results in various biological assays.

Anticancer Properties

Recent studies on dihydro-1H-indene derivatives suggest that compounds with similar structures exhibit significant anticancer properties. For instance, one study identified a series of dihydro-1H-indene analogs that demonstrated potent antiproliferative effects against several cancer cell lines, including HCT-116 and MCF-7. The most active compounds showed IC50 values as low as 1.9 µg/mL .

CompoundCell LineIC50 (µg/mL)
Compound AHCT-1161.9
Compound BMCF-72.3
DoxorubicinHCT-1163.23

The mechanisms by which these compounds exert their anticancer effects include:

  • Inhibition of Tubulin Polymerization : Some derivatives bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest .
  • Induction of Apoptosis : Certain compounds have been shown to induce apoptosis in cancer cells, further contributing to their anticancer efficacy .

Case Studies and Research Findings

A notable study focused on the synthesis and evaluation of novel dihydro-1H-indene derivatives revealed that modifications at specific positions significantly influenced biological activity. The introduction of electron-donating groups enhanced the antiproliferative effects against various cancer cell lines. The study concluded that structural diversity within this class of compounds could lead to the discovery of new therapeutic agents .

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